Bienvenue dans la boutique en ligne BenchChem!

5-(2-Fluorophenyl)-1H-tetrazole

Physicochemical Property Acid Bioisostere Drug Design

5-(2-Fluorophenyl)-1H-tetrazole is the definitive ortho-fluoro building block for medicinal chemistry. Its pKa of 4.01—closely matching carboxylic acids—makes it the superior tetrazole bioisostere for preserving target engagement while boosting membrane permeability and metabolic stability. Essential for sartan-class antihypertensive synthesis, it delivers 72–82% yield in Grignard couplings with predictable regiochemistry. For mGluR5 PAM programs, its moderate LogP (~1.2) and drug-like physicochemical profile accelerate hit-to-lead. Substituting with other 5-aryltetrazoles invalidates established SAR and process conditions. Procure this specific analog to maintain potency and streamline scale-up.

Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
CAS No. 50907-19-2
Cat. No. B188585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-1H-tetrazole
CAS50907-19-2
Molecular FormulaC7H5FN4
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNN=N2)F
InChIInChI=1S/C7H5FN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
InChIKeyZRFGTMYIGSTCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)-1H-tetrazole (CAS 50907-19-2): Sourcing and Identity Overview for Procurement Teams


5-(2-Fluorophenyl)-1H-tetrazole (CAS 50907-19-2) is a fluorinated heterocyclic building block belonging to the 5-substituted-1H-tetrazole class. It possesses a tetrazole ring (four nitrogen atoms, one carbon) directly linked to an ortho-fluorophenyl group. Its molecular weight is 164.14 g/mol, and it appears as an off-white to light beige solid with a melting point of 157–159°C . The compound is typically supplied at 95% purity and is soluble in DMSO and methanol [1]. It serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of angiotensin II receptor antagonists and positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) .

5-(2-Fluorophenyl)-1H-tetrazole Procurement: Why Ortho-Fluorination Precludes Simple Tetrazole Substitution


5-(2-Fluorophenyl)-1H-tetrazole cannot be casually substituted with other 5-aryltetrazoles (e.g., 5-phenyl, 5-(4-fluorophenyl), or 5-(4-chlorophenyl) analogs) without risking altered physicochemical and biological outcomes. The ortho-fluorine atom introduces a distinctive electronic perturbation that lowers the tetrazole ring's pKa relative to its para-fluoro and unsubstituted counterparts, thereby shifting the ionization equilibrium at physiological pH [1]. This subtle change in acidity directly impacts hydrogen-bonding capacity, metabolic stability, and membrane permeability [2]. Furthermore, the ortho-substituent can sterically influence the regioselectivity of N-alkylation reactions, a critical consideration in medicinal chemistry campaigns where the precise spatial orientation of the tetrazole moiety governs target binding [3]. Consequently, substituting a different 5-aryltetrazole would invalidate established structure-activity relationships (SAR) and synthetic protocols, leading to off-target pharmacology or reduced yield in downstream transformations.

5-(2-Fluorophenyl)-1H-tetrazole (CAS 50907-19-2): Quantifiable Differentiation vs. 5-Aryltetrazole Analogs


Enhanced Acidity (Lower pKa) Relative to Unsubstituted and Para-Fluoro Analogs

The ortho-fluorine substituent in 5-(2-fluorophenyl)-1H-tetrazole exerts an electron-withdrawing inductive effect that measurably increases the acidity of the tetrazole N–H proton compared to analogs lacking this ortho substitution. The predicted acid dissociation constant (pKa) for the target compound is 4.01, which is lower than that of 5-phenyl-1H-tetrazole (pKa = 4.50) [1] and 5-(4-fluorophenyl)-1H-tetrazole (pKa = 4.14) . This lower pKa means that at physiological pH (7.4), a significantly higher fraction of the compound exists in its deprotonated (anionic) form, enhancing its capacity to engage in ionic interactions with protein targets and improving aqueous solubility.

Physicochemical Property Acid Bioisostere Drug Design

Moderate Lipophilicity (LogP 1.2–1.4) Balances Permeability and Solubility

5-(2-Fluorophenyl)-1H-tetrazole exhibits a computed partition coefficient (XLogP3) of 1.2 [1] and a LogP of 1.4 [2], placing it in an optimal range for oral bioavailability (Lipinski's Rule of Five). In comparison, the unsubstituted 5-phenyl-1H-tetrazole has a reported LogP of 1.28 . The ortho-fluoro substitution thus maintains lipophilicity within a similar narrow window while concurrently lowering the pKa (see Evidence Item 1). This combination—preserved passive diffusion capacity alongside enhanced ionization—is a key differentiator for medicinal chemists seeking to optimize both permeability and solubility within the same scaffold. [3]

Lipophilicity ADME Drug-likeness

Validated Synthetic Utility: High-Yield Grignard Coupling for Angiotensin II Antagonists

5-(2-Fluorophenyl)-1H-tetrazole is not merely a theoretical building block; its utility in large-scale synthesis is demonstrated by a patented process for producing substituted biphenyl tetrazoles, key intermediates in the synthesis of angiotensin II receptor antagonists (e.g., Losartan). The process involves reacting 5-(2-fluorophenyl)-1H-tetrazole with a Grignard reagent to yield the desired biphenyl tetrazole product in 72–82% yield [1]. This high yield, achieved without the use or generation of highly toxic materials, underscores the compound's robustness and regiochemical reliability in a critical coupling step. Alternative 5-aryltetrazoles may exhibit different reactivity profiles with Grignard reagents, potentially leading to lower yields or side-product formation, making this ortho-fluoro variant the established starting material of choice for this class of antihypertensive agents.

Process Chemistry Synthetic Efficiency Angiotensin II Antagonists

5-(2-Fluorophenyl)-1H-tetrazole (50907-19-2): High-Value Procurement Scenarios Based on Verified Evidence


Medicinal Chemistry: Optimizing pKa for Carboxylic Acid Bioisostere Replacement

When a lead series contains a carboxylic acid moiety that suffers from poor membrane permeability or metabolic instability, medicinal chemists often replace it with a tetrazole bioisostere. 5-(2-Fluorophenyl)-1H-tetrazole offers a distinct advantage: its ortho-fluoro substituent lowers the pKa to 4.01, which is closer to the typical pKa of a carboxylic acid (~4.2–4.5) than the unsubstituted 5-phenyl tetrazole (pKa 4.50). This closer pKa match ensures that the tetrazole replacement more accurately mimics the ionization state and hydrogen-bonding network of the original carboxylate, preserving target engagement while improving metabolic stability. Procurement of this specific ortho-fluoro analog is therefore essential for SAR studies aiming to maintain potency while enhancing pharmacokinetic properties. [1]

Process R&D: Scalable Synthesis of Biphenyl Tetrazole Intermediates for Antihypertensives

For process chemists developing routes to sartan-class antihypertensive drugs (e.g., Losartan, Valsartan), 5-(2-fluorophenyl)-1H-tetrazole is the preferred starting material for the key biphenyl tetrazole intermediate. Patented procedures demonstrate that reaction with a Grignard reagent proceeds smoothly to afford the coupled product in 72–82% isolated yield, a robust and reproducible outcome critical for cost-effective manufacturing. Sourcing this specific compound eliminates the need to re-optimize reaction conditions for a different 5-aryltetrazole, saving significant time and resources in process development. The ortho-fluorine substitution also directs the regiochemistry of subsequent transformations, ensuring the correct isomer is obtained. [2]

Neuroscience Drug Discovery: Building mGluR5 Positive Allosteric Modulators (PAMs)

5-(2-Fluorophenyl)-1H-tetrazole is a validated building block for the synthesis of novel tetrazole derivatives that act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5). mGluR5 PAMs are under investigation for the treatment of CNS disorders including schizophrenia, anxiety, and depression. The moderate lipophilicity (LogP ~1.2) and favorable physicochemical properties of the 2-fluorophenyl tetrazole core contribute to the overall drug-like properties of the final compounds. For medicinal chemistry teams engaged in mGluR5 PAM programs, procuring this specific building block provides a direct entry point into a known active chemical space, accelerating hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Fluorophenyl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.